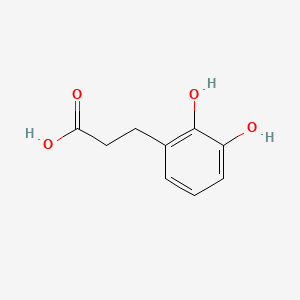
(Z)-4-(Fluoromethylene)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(Fluoromethylene)-L-proline is a compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as (Z)-FMPro, and it has been found to have unique properties that make it useful in research and development.
Mechanism of Action
The mechanism of action of (Z)-FMPro is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes. This inhibition can lead to changes in protein structure and function, which can be useful for studying the role of enzymes in various biological processes.
Biochemical and Physiological Effects:
(Z)-FMPro has been shown to have several biochemical and physiological effects, including its ability to inhibit specific enzymes and alter protein structure and function. It has also been found to have anti-inflammatory properties, which may make it useful in the development of new drugs and therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (Z)-FMPro in lab experiments is its ability to selectively inhibit specific enzymes, which can be useful for studying their role in various biological processes. However, (Z)-FMPro also has some limitations, including its potential toxicity and the complexity of its synthesis.
Future Directions
There are several future directions for research on (Z)-FMPro, including its use in the development of new drugs and therapies. Additionally, (Z)-FMPro can be used to investigate the role of specific amino acids in protein folding and stability, as well as to study enzyme kinetics and inhibition. Further research is needed to fully understand the potential applications of (Z)-FMPro in various fields.
Synthesis Methods
The synthesis of (Z)-FMPro is a complex process that involves several steps. The first step is the synthesis of the precursor molecule, which is then converted into (Z)-FMPro through a series of chemical reactions. One of the most common methods for synthesizing (Z)-FMPro involves the use of a fluorinating agent, which is used to introduce the fluorine atom into the molecule.
Scientific Research Applications
(Z)-FMPro has several potential scientific research applications, including its use as a tool for studying protein structure and function. It can also be used to investigate the role of specific amino acids in protein folding and stability. Additionally, (Z)-FMPro can be used to study enzyme kinetics and inhibition, as well as to develop new drugs and therapies.
properties
CAS RN |
138958-02-8 |
|---|---|
Product Name |
(Z)-4-(Fluoromethylene)-L-proline |
Molecular Formula |
C6H8FNO2 |
Molecular Weight |
145.13 g/mol |
IUPAC Name |
(2S,4Z)-4-(fluoromethylidene)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8FNO2/c7-2-4-1-5(6(9)10)8-3-4/h2,5,8H,1,3H2,(H,9,10)/b4-2-/t5-/m0/s1 |
InChI Key |
WQELYDVKHZIJHJ-PSRSYCBASA-N |
Isomeric SMILES |
C\1[C@H](NC/C1=C\F)C(=O)O |
SMILES |
C1C(NCC1=CF)C(=O)O |
Canonical SMILES |
C1C(NCC1=CF)C(=O)O |
synonyms |
L-Proline, 4-(fluoromethylene)-, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



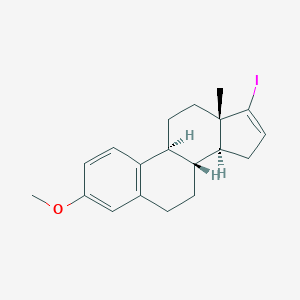

![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione](/img/structure/B139257.png)
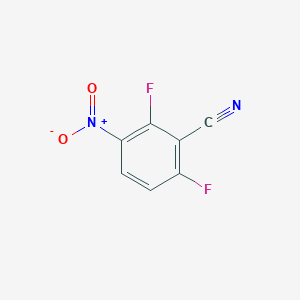
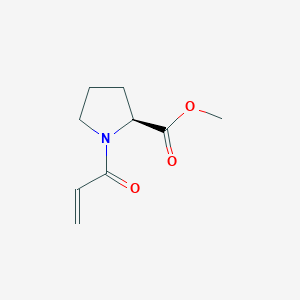
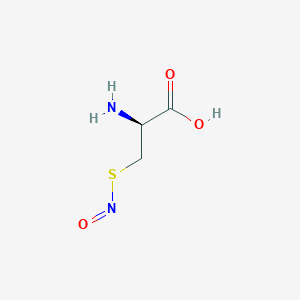
![1-[(2S,4S)-2,4-Bis(hydroxymethyl)azetidin-1-YL]ethanone](/img/structure/B139264.png)

![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene](/img/structure/B139275.png)

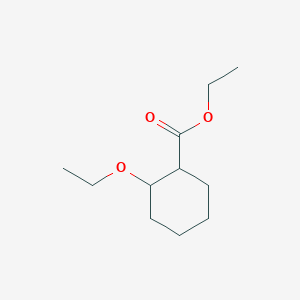
![4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL](/img/structure/B139278.png)
